![molecular formula C23H22FN3O4S2 B2886433 N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-12-2](/img/structure/B2886433.png)
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research has explored the synthesis of various biologically relevant compounds, including bis(indolyl)methanes, which are synthesized through electrophilic substitution on aldehyde compounds using similar sulfonamide derivatives (Banari, Kiyani, & Pourali, 2017).
- Another study focused on the synthesis and characterization of pyrazole-sulfonamide derivatives, noting their potential applications in pharmaceutical and medicinal chemistry due to their antiproliferative activities against cancer cell lines (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Catalytic Applications
- Sulfonamide derivatives have been used in catalytic asymmetric additions, enabling access to compounds with quaternary stereocenters, a significant achievement in synthetic chemistry (Bhosale, Císařová, Kamlar, & Veselý, 2022).
- Similarly, glycosyl methanesulfonates, which share a similar sulfonamide functional group, have been utilized in regio- and stereoselective couplings, demonstrating the versatility of sulfonamide groups in catalysis (D’Angelo & Taylor, 2016).
Antimicrobial and Antitubercular Potential
- Novel benzene sulfonamide pyrazole oxadiazole derivatives have been investigated for their antimicrobial and antitubercular activities, suggesting the potential of sulfonamide derivatives in combating infectious diseases (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
Carbonic Anhydrase Inhibition
- Pyrazole benzensulfonamides, similar in structure to the queried compound, have been studied as carbonic anhydrase and acetylcholinesterase inhibitors, highlighting their potential in therapeutic applications with low cytotoxicity (Ozmen Ozgun, Gul, Yamali, Sakagami, Gulcin, Sukuroglu, & Supuran, 2019).
properties
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-6-8-17(9-7-16)23-15-22(18-4-3-5-20(14-18)26-32(2,28)29)25-27(23)33(30,31)21-12-10-19(24)11-13-21/h3-14,23,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKRSLKJOKXIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
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